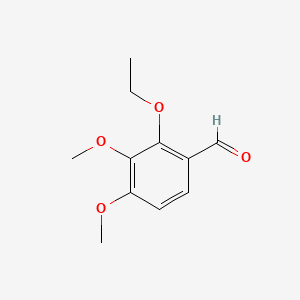

2-Ethoxy-3,4-dimethoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Ethoxy-3,4-dimethoxybenzaldehyde” is a chemical compound. It’s closely related to “3,4-Dimethoxyphenethylamine” which is a chemical compound of the phenethylamine class . It’s an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Synthesis Analysis

The synthesis of similar compounds involves multi-step sequences. For instance, one of the earliest syntheses of “3,4-Dimethoxyphenethylamine” was made in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin .Molecular Structure Analysis

The molecular structure of “3,4-Dimethoxybenzaldehyde”, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of “3,4-Dimethoxybenzaldehyde” is 166.1739 .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For instance, “3,4-Dimethoxyphenethylamine” undergoes reactions at the benzylic position involving free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of “2,4-Dimethoxybenzaldehyde”, a related compound, indicate that it is harmful if swallowed and causes skin irritation .科学的研究の応用

Thermophysical Properties : A study conducted by Temprado, Roux, and Chickos (2008) investigated the thermophysical properties of several solid aldehydes, including 3,4-dimethoxybenzaldehyde, using differential scanning calorimetry. This research provides valuable data on temperatures, enthalpies, entropies of fusion, and heat capacities of these compounds as a function of temperature (Temprado, Roux, & Chickos, 2008).

Reductive Alkylation : Azzena et al. (1990) explored the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal, demonstrating a new synthesis pathway for 4-alkyl-3,5-dimethoxybenzaldehydes and 2,5-dialkyl-1,3-dimethoxybenzenes. This method could be significant in organic synthesis and pharmaceutical development (Azzena et al., 1990).

Crystal Structures : Gomes et al. (2018) reported on the crystal structures of four methoxybenzaldehyde oxime derivatives, including 2,3-dimethoxybenzaldehyde oxime. This study offers insights into different conformations and hydrogen-bonding patterns, which are crucial for understanding the chemical and physical properties of these compounds (Gomes et al., 2018).

Optical Studies of Metal Complexes : Mekkey, Mal, and Kadhim (2020) synthesized and conducted optical studies on 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes. Their findings on optical absorption spectra and energy gaps contribute to the understanding of optical properties in these compounds (Mekkey, Mal, & Kadhim, 2020).

Metabolism Studies : Müller-Enoch et al. (1974) investigated the metabolism of 3,4-dimethoxybenzaldehyde in the perfused rat liver, providing valuable insights into the biological processing of this compound (Müller-Enoch et al., 1974).

Molecular Modeling : Jenita, Mohandass, and Rajendiran (2013) conducted molecular modeling studies on hydroxybenzaldehydes, including 3,4-dimethoxybenzaldehyde. Their research focused on the inclusion complexation with native and modified cyclodextrins, which is significant for understanding molecular interactions and potential applications in drug delivery (Jenita, Mohandass, & Rajendiran, 2013).

作用機序

The mechanism of action for similar compounds involves various enzymatic and non-enzymatic steps. For instance, in the presence of H2O2, the enzyme “Lignin peroxidase (LiP)” can easily decompose lignin and analogue compounds under mild conditions . In this reaction mechanism, LiP catalyzes the C–C cleavage of a propenyl side chain, being able to produce veratraldehyde (VAD) from 1- (3′,4′-dimethoxyphenyl) propene (DMPP) .

Safety and Hazards

特性

IUPAC Name |

2-ethoxy-3,4-dimethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-15-10-8(7-12)5-6-9(13-2)11(10)14-3/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJDXLZWAYDUFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1OC)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70667265 |

Source

|

| Record name | 2-Ethoxy-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70667265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189831-71-8 |

Source

|

| Record name | 2-Ethoxy-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70667265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

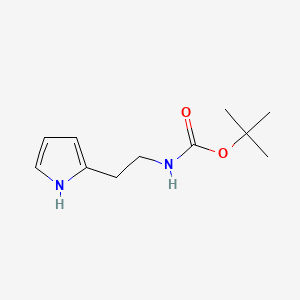

![Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, hydrazide (9CI)](/img/structure/B573953.png)

![5-methoxy-N-(prop-2-yn-1-yl)benzo[d]thiazol-2-amine](/img/structure/B573965.png)